(R)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole
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Overview
Description
®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is a chiral compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of four phenyl groups attached to a dihydrooxazole ring, which imparts significant steric hindrance and electronic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted ketone with an amino alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Example Reaction:
Starting Materials: Phenyl-substituted ketone and amino alcohol.
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid).
Solvent: Toluene or another suitable organic solvent.
Conditions: Reflux temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, making it valuable for the production of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is investigated for its potential therapeutic applications. Its structural features may allow it to act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism by which ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenyl-4,5-dihydrooxazole: Lacks one phenyl group compared to ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole.
2,4,5,5-Tetraphenyl-1,3-oxazolidine: Similar structure but with a different heterocyclic ring.
2,4,5,5-Tetraphenyl-4,5-dihydrothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is unique due to its specific arrangement of phenyl groups and the presence of the oxazole ring. This combination imparts distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and as a molecular probe.
By understanding the synthesis, reactions, applications, and mechanisms of ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C27H21NO |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4R)-2,4,5,5-tetraphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20,25H/t25-/m1/s1 |
InChI Key |
UNNYKNMHFWMHCG-RUZDIDTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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